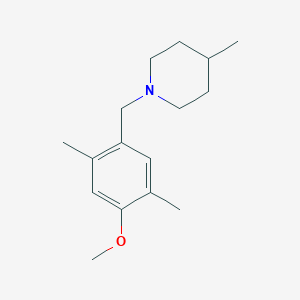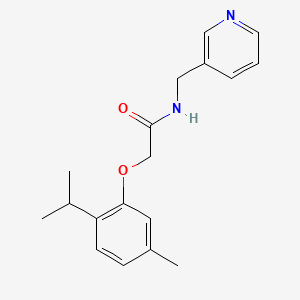![molecular formula C20H22ClF2NO B5115299 [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of several scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol acts as a selective inhibitor of Kv1.3 channels, which are expressed in a variety of cells, including T cells, B cells, and neurons. Kv1.3 channels are involved in the regulation of membrane potential and the firing of action potentials in these cells. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions and inhibiting channel activity. This inhibition of Kv1.3 activity has been shown to have a variety of effects on cellular physiology, including the regulation of calcium signaling, the modulation of cytokine production, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol inhibits the proliferation of T cells and B cells, reduces the production of pro-inflammatory cytokines, and modulates calcium signaling in neurons. In vivo studies have shown that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, and improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has several advantages as a research tool, including its selectivity for Kv1.3 channels, its ability to inhibit T cell and B cell proliferation, and its potential therapeutic applications in neurological disorders. However, [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol also has several limitations, including its relatively low potency, its potential off-target effects, and the complexity of its synthesis.
未来方向
There are several potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective Kv1.3 channel inhibitors based on the structure of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. Another area of interest is the investigation of the potential therapeutic applications of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol in neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the biochemical and physiological effects of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol on various cell types and to investigate its potential off-target effects.
合成方法
The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorobenzylamine to form the intermediate 1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and sodium borohydride to form [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a complex process that requires specialized equipment and expertise.
科学研究应用
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of neuronal excitability. This inhibition of Kv1.3 activity has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2NO/c21-19-10-18(23)7-4-16(19)12-24-9-1-8-20(13-24,14-25)11-15-2-5-17(22)6-3-15/h2-7,10,25H,1,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODRDHUYWDQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)